Cas no 1353953-68-0 (N-Methyl-N-pyrrolidin-2-ylmethyl-acetamide)

N-Methyl-N-pyrrolidin-2-ylmethyl-acetamide 化学的及び物理的性質
名前と識別子
-
- N-methyl-n-pyrrolidin-2-ylmethyl-acetamide
- N-Methyl-N-(pyrrolidin-2-ylmethyl)acetamide
- (S)-N-Methyl-N-(pyrrolidin-2-ylmethyl)acetamide
- AM92572
- N-methyl-N-pyrrolidin-2-ylmethylacetamide
- N-Methyl-N-pyrrolidin-2-ylmethyl-acetamide
-
- インチ: 1S/C8H16N2O/c1-7(11)10(2)6-8-4-3-5-9-8/h8-9H,3-6H2,1-2H3
- InChIKey: PGEOUDHMKHWGEX-UHFFFAOYSA-N
- ほほえんだ: O=C(C)N(C)CC1CCCN1
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 2
- 複雑さ: 147
- トポロジー分子極性表面積: 32.299
N-Methyl-N-pyrrolidin-2-ylmethyl-acetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Fluorochem | 088120-1g |
N-Methyl-N-pyrrolidin-2-ylmethyl-acetamide |
1353953-68-0 | 1g |
£694.00 | 2022-03-01 | ||
Chemenu | CM496732-1g |
N-Methyl-N-(pyrrolidin-2-ylmethyl)acetamide |
1353953-68-0 | 97% | 1g |
$715 | 2023-01-01 |
N-Methyl-N-pyrrolidin-2-ylmethyl-acetamide 関連文献
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Mariana E. Ghica,Sérgio Soler,Iluminada Gallardo,Agnès Pallier,Ana M. S. Cardoso,Christopher M. A. Brett,Éva Tóth Dalton Trans., 2019,48, 3249-3262
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Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
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Zhirong Guo,Yingnan Liu,Yalan Zhang,Xinyu Sun,Fan Li,Tong Bu,Qinzhi Wang,Li Wang Biomater. Sci., 2020,8, 4266-4274
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Jing Su,Bingqiang Wang,Dongling Liu,Libo Du,Yang Liu,Jihu Su Chem. Commun., 2015,51, 12680-12683
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Yijun Zheng,Mitchell Kim Liong Han,Bin Li Mater. Horiz., 2020,7, 111-116
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Thorsten Glaser,Ioannis Liratzis,Roland Fröhlich Dalton Trans., 2005, 2892-2898
N-Methyl-N-pyrrolidin-2-ylmethyl-acetamideに関する追加情報
N-Methyl-N-pyrrolidin-2-ylmethyl-acetamide (CAS 1353953-68-0): A Comprehensive Overview
In the realm of organic chemistry, N-Methyl-N-pyrrolidin-2-ylmethyl-acetamide (CAS 1353953-68-0) stands out as a compound of significant interest due to its unique structural properties and versatile applications. This article delves into the chemical characteristics, synthesis methods, applications, and market trends of this compound, providing a detailed resource for researchers and industry professionals.
The molecular structure of N-Methyl-N-pyrrolidin-2-ylmethyl-acetamide features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, coupled with an acetamide group. This combination imparts the compound with notable solubility in polar solvents, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Researchers often explore its potential as a building block for more complex molecules, leveraging its reactive sites for further functionalization.
One of the key reasons for the growing interest in N-Methyl-N-pyrrolidin-2-ylmethyl-acetamide is its role in drug discovery. The compound's ability to act as a ligand or a precursor in the synthesis of bioactive molecules has been widely studied. For instance, it has been utilized in the development of central nervous system (CNS) targeting agents, where its structural motifs align with the requirements for blood-brain barrier permeability. This has led to its inclusion in several high-profile research projects aimed at addressing neurological disorders.
Beyond pharmaceuticals, N-Methyl-N-pyrrolidin-2-ylmethyl-acetamide finds applications in material science. Its polar nature and stability under various conditions make it suitable for use in polymer chemistry, where it can serve as a monomer or a cross-linking agent. Additionally, its compatibility with other organic compounds allows for the creation of novel materials with tailored properties, such as enhanced thermal stability or improved mechanical strength.
The synthesis of N-Methyl-N-pyrrolidin-2-ylmethyl-acetamide typically involves the reaction of pyrrolidine derivatives with acetylating agents under controlled conditions. Optimizing the yield and purity of this process is a focal point for chemists, as impurities can significantly impact the compound's performance in downstream applications. Recent advancements in catalytic methods have improved the efficiency of its production, reducing costs and environmental impact.
Market trends indicate a rising demand for N-Methyl-N-pyrrolidin-2-ylmethyl-acetamide, particularly in regions with robust pharmaceutical and chemical industries. The compound's versatility and the increasing focus on innovative drug development are driving its adoption. Furthermore, the push for sustainable chemistry has spurred interest in greener synthesis routes, aligning with global environmental goals.
In conclusion, N-Methyl-N-pyrrolidin-2-ylmethyl-acetamide (CAS 1353953-68-0) is a compound of immense potential, bridging the gap between academic research and industrial applications. Its unique properties and broad utility ensure its continued relevance in the ever-evolving field of chemistry. As research progresses, new applications and synthesis methods are likely to emerge, further solidifying its importance in the scientific community.
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